Verruculotoxin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Verrucotoxin (VTX) is a toxin found in the venom of the stonefish (). Research into this toxin holds promise for furthering our understanding of cardiac function and potentially leading to new therapeutic applications. Here's a closer look at its scientific research applications:

Impact on Cardiac Function

Studies have shown that VTX has a complex effect on heart muscle cells (myocytes) (). At low concentrations, VTX can actually increase the strength and rate of heartbeat (positive inotropic and chronotropic effects). However, at higher concentrations, it has the opposite effect, weakening the heart and causing contractions. This suggests VTX interacts with specific mechanisms within the heart cells ().

Targeting Calcium Channels

One area of research focuses on VTX's influence on calcium channels within heart cells. These channels play a crucial role in regulating muscle contraction. Studies have found that VTX can both inhibit calcium channels and activate other channels that allow potassium ions to flow out of the cells (). This complex interplay suggests VTX may influence heart function through multiple pathways.

Potential as a Beta-Adrenoceptor Agonist

Further research suggests VTX might mimic the effects of adrenaline (epinephrine) on heart cells. Adrenaline binds to beta-adrenergic receptors, stimulating a pathway that increases calcium flow through specific channels (L-type calcium channels) (). Studies indicate VTX may activate these same channels through a similar pathway, potentially acting as a beta-adrenergic receptor agonist. This finding requires further investigation, but it opens doors for exploring VTX as a tool to understand how these receptors influence heart function.

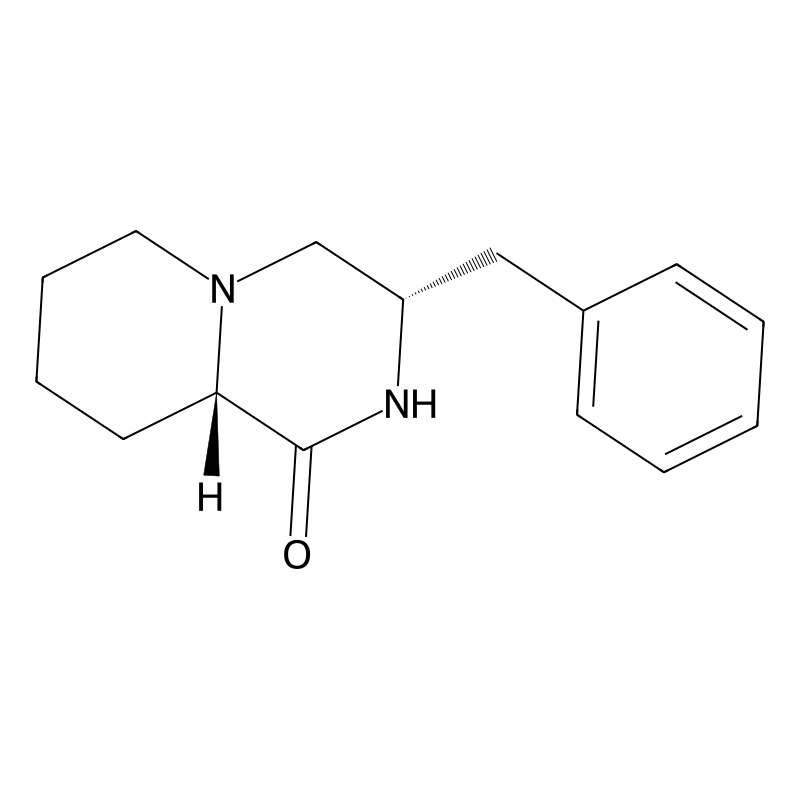

Verruculotoxin is a mycotoxin produced by the fungus Penicillium verruculosum. Its molecular formula is C15H20N2O, indicating that it contains 15 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. The structure of verruculotoxin features a heterocyclic compound with a secondary amide functionality, which contributes to its biological activity and toxicity. This compound has garnered attention due to its potential effects on human health and its role in various ecological systems, particularly in relation to livestock poisoning from contaminated forage .

Verruculotoxin exhibits significant biological activity, primarily as a neurotoxin. Research indicates that it interferes with neurotransmitter release in the central nervous system, contributing to tremors and loss of coordination in affected animals. In studies involving sheep and rats, verruculotoxin was shown to enhance the release of excitatory neurotransmitters like aspartic acid and glutamic acid, which can lead to neurological disturbances . The mechanism of action involves modulation of ion channels, particularly affecting potassium channels that play a crucial role in neuronal excitability .

The synthesis of verruculotoxin has been explored through various methods. One notable approach involves the isolation from fungal cultures followed by purification techniques such as chromatography. Synthetic routes may also utilize starting materials like indole derivatives and undergo multiple steps including cyclization and functional group transformations to construct the heterocyclic framework characteristic of verruculotoxin .

Verruculotoxin's primary applications are in research settings focused on mycotoxicology and neurobiology. Its role as a neurotoxin makes it a subject of interest for studying mechanisms of toxicity and potential therapeutic interventions for toxin exposure. Furthermore, understanding its biosynthesis could lead to insights into fungal metabolism and the development of strategies for managing mycotoxin contamination in agricultural products .

Interaction studies involving verruculotoxin have primarily focused on its effects on ion channels and neurotransmitter systems. For instance, investigations have revealed that it inhibits GABA-induced hyperpolarization in neuronal cells, indicating its potential impact on inhibitory neurotransmission. Such studies are critical for elucidating the compound's full range of biological effects and understanding how it contributes to symptoms observed in intoxicated animals .

Verruculotoxin shares structural similarities with several other mycotoxins, particularly those produced by fungi within the Penicillium genus. Below is a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| Verruculotoxin | C15H20N2O | Neurotoxic; interferes with neurotransmitter release | Contains a secondary amide; unique heterocyclic structure |

| Verruculogen | C19H23N3O | Tremorgenic; affects ion channels | Larger structure; more complex nitrogen framework |

| Paxilline | C17H21N3O | Inhibits potassium channels | Similar mechanism but different potency |

| Lolitem B | C18H21N3O | Tremorgenic; affects GABA receptors | Distinct structural modifications |

Verruculotoxin is unique among these compounds due to its specific neurotoxic effects and structural characteristics that differentiate it from other related mycotoxins. Its role in livestock poisoning also emphasizes its ecological significance compared to others that may have broader applications or different mechanisms of action .

Verruculotoxin is a chemical compound primarily produced by the filamentous fungus Penicillium verruculosum, a species belonging to the diverse genus Penicillium known for producing various secondary metabolites [2] . This compound has a defined molecular structure with the chemical formula C15H20N2O and a molecular weight of 244.33 g/mol, classifying it as an organonitrogen heterocyclic compound with a bicyclic structure [2] [14]. The fungus Penicillium verruculosum synthesizes verruculotoxin as part of its secondary metabolism, typically during specific growth phases that are closely associated with sporulation [9] [12].

The production of verruculotoxin by Penicillium verruculosum occurs primarily in the mycelium, with the compound being cell-associated rather than secreted extensively into the surrounding medium [9] [5]. Research has demonstrated that verruculotoxin synthesis in Penicillium verruculosum is most prolific during the stationary phase of growth, particularly when the fungus transitions from active hyphal extension to reproductive development [9] [12]. This timing suggests that verruculotoxin production is developmentally regulated and may serve specific ecological functions for the producing organism [20] [22].

Penicillium verruculosum has been isolated from various environmental sources, including soil, cereal grains, and plant debris, indicating that verruculotoxin production may occur in diverse ecological niches [21] . The fungus can colonize these substrates under appropriate environmental conditions, with verruculotoxin synthesis being influenced by the specific nutritional and physical parameters of the habitat [12] [21].

Biogenetic Pathways and Precursor Molecules

The biosynthesis of verruculotoxin follows complex biochemical pathways that involve several key precursor molecules and enzymatic reactions [5] [14]. Research on related compounds produced by Penicillium species has provided valuable insights into the biogenetic pathways of verruculotoxin [5] [6]. The biosynthetic process incorporates specific amino acids and other primary metabolites as building blocks for the final molecular structure [5] .

Tryptophan serves as a primary precursor molecule in verruculotoxin biosynthesis, contributing to the formation of the heterocyclic structure that characterizes this compound [5] [14]. Another crucial amino acid involved in the biosynthetic pathway is proline, which provides an important carbon skeleton for the molecular framework [5] . The incorporation of these amino acids occurs through specialized enzymatic systems that catalyze the initial condensation reactions [5] [14].

| Precursor Molecule | Role in Verruculotoxin Biosynthesis |

|---|---|

| Tryptophan | Contributes to the heterocyclic structure formation [5] [14] |

| Proline | Provides carbon skeleton for the molecular framework [5] |

| Mevalonic acid | Source of isoprenoid derivatives incorporated into the structure [5] [14] |

| Methionine | Functions as a methyl group donor for methylation reactions [5] |

The biosynthetic pathway also involves mevalonic acid, which serves as a precursor for isoprenoid derivatives that are incorporated into the verruculotoxin structure [5] [14]. Additionally, methionine plays a crucial role as a methyl group donor in the biosynthetic process, contributing to the methylation reactions that modify the core structure [5] . These precursor molecules are assembled through a series of enzymatic reactions that involve complex regulatory mechanisms [20] [22].

The biogenetic pathway of verruculotoxin can be divided into several key stages, beginning with the assembly of precursor molecules and proceeding through core structure formation, modification reactions, and final maturation of the compound [5] [20]. The initial stages involve the activation and condensation of amino acid precursors, followed by cyclization reactions that establish the heterocyclic framework [5] [14]. Subsequent modification steps, including methylation and oxidation reactions, contribute to the final structural features of verruculotoxin [5] .

Ecological Role in Fungal Secondary Metabolism

Verruculotoxin, as a secondary metabolite produced by Penicillium verruculosum, plays several important ecological roles that contribute to the survival and competitive fitness of the fungus in its natural habitats [20]. Secondary metabolites like verruculotoxin are not essential for the basic growth and development of the fungus but provide significant advantages in complex ecological interactions [20] [22]. The production of these compounds represents a substantial investment of resources by the fungus, indicating their evolutionary importance [20] .

One of the primary ecological functions of verruculotoxin is likely its role in chemical defense against predators and competing microorganisms [20]. By producing this compound, Penicillium verruculosum may deter consumption by fungivorous organisms and inhibit the growth of competing microbes in the same ecological niche [20] [22]. This defensive capability allows the fungus to protect its resources and maintain its position within microbial communities [20] .

The production of verruculotoxin also appears to be closely associated with the sporulation phase of the fungal life cycle, suggesting a potential role in reproductive processes [9] [12]. Research has demonstrated that conditions that induce profuse sporulation in Penicillium species often coincide with increased production of secondary metabolites like verruculotoxin [9] [20]. This correlation indicates that verruculotoxin may function in protecting developing spores or facilitating their dispersal [9] [12].

Verruculotoxin may also serve as a signaling molecule within fungal populations, potentially coordinating developmental processes or responses to environmental changes [20] [22]. Recent research on fungal secondary metabolism has revealed that many metabolites function as chemical messengers that regulate various aspects of fungal biology, including morphogenesis and community interactions [20] . The production of verruculotoxin might therefore represent a form of chemical communication that contributes to the ecological success of Penicillium verruculosum [20] [22].

Furthermore, verruculotoxin production may enable Penicillium verruculosum to colonize specific substrates by modifying the local environment or interacting with host organisms [21]. This ecological role would be particularly relevant in the context of the fungus's association with plant materials and soil environments [21] . By producing verruculotoxin, the fungus might alter substrate properties or influence the behavior of other organisms in ways that facilitate its own growth and reproduction [20] [21].

Environmental Triggers for Biosynthetic Activation

The biosynthesis of verruculotoxin in Penicillium verruculosum is not constitutive but rather responds dynamically to various environmental factors that serve as triggers for metabolic activation [9] [12]. These environmental cues play crucial roles in regulating the expression of biosynthetic genes and the subsequent production of verruculotoxin [21] [20]. Understanding these triggers provides insights into the ecological conditions under which verruculotoxin production occurs naturally [12] [21].

Temperature represents one of the most significant environmental factors influencing verruculotoxin biosynthesis [12] [9]. Research has demonstrated that the optimal temperature range for verruculotoxin production lies between 20°C and 25°C, with significantly reduced or absent production at temperatures below 4°C or above 37°C [12] [9]. This temperature dependence suggests that verruculotoxin biosynthesis is adapted to specific seasonal or habitat conditions that the fungus encounters in its natural environment [12] [21].

| Environmental Factor | Optimal Condition | Effect on Verruculotoxin Production |

|---|---|---|

| Temperature | 20-25°C | Maximum production; no synthesis at 4°C or 37°C [12] [9] |

| Water Activity | 0.99 (high water activity) | Highest production; significantly reduced at lower water activities [12] [21] |

| Medium Composition | Complex carbon sources with yeast extract | Enhanced production in nutrient-rich environments [9] [12] |

| pH | Initial pH 6.9 with fluctuation to 5.0 | Production occurs during pH changes from acidic to neutral [9] [12] |

| Calcium Concentration | Supplementation with calcium chloride (2%) | Induces sporulation which correlates with toxin production [9] [12] |

Water availability, measured as water activity (aw), also significantly impacts verruculotoxin biosynthesis [12] [21]. Studies have shown that the highest production occurs at a water activity of 0.99, representing conditions of high moisture availability [12] [21]. As water activity decreases to 0.95 or lower, verruculotoxin production is substantially reduced, indicating that water stress serves as a limiting factor for biosynthetic activation [12] [21]. This relationship between water availability and verruculotoxin production has important implications for understanding the ecological niches where the compound is likely to be synthesized [12] [21].

Nutrient availability and medium composition represent another category of environmental triggers that influence verruculotoxin biosynthesis [9] [12]. The production of secondary metabolites like verruculotoxin is often activated when primary nutrients become limited, representing a transition from primary to secondary metabolism [20] [22]. However, specific nutrients may be required to support the biosynthetic processes, with complex carbon sources and certain trace elements playing particularly important roles [9] [12]. Research has demonstrated that media supplemented with yeast extract and specific carbon sources can enhance verruculotoxin production [9] [12].

The pH of the growth environment also serves as a trigger for verruculotoxin biosynthesis, with production occurring during specific phases of pH fluctuation [9] [12]. Studies have shown that verruculotoxin production in Penicillium verruculosum often coincides with a decline in pH from an initial value of approximately 6.9 to around 5.0, followed by a neutralization phase [9] [12]. This pattern suggests that pH changes may signal specific developmental stages or environmental conditions that activate the biosynthetic pathways [9] [12].

Light conditions represent another environmental factor that influences secondary metabolite production in fungi, including verruculotoxin biosynthesis [20] [22]. Research on fungal secondary metabolism has revealed that light exposure can modulate the activity of regulatory complexes such as the velvet complex, which coordinates development and secondary metabolism [20] [22]. Dark conditions often favor the formation of this regulatory complex and the subsequent activation of secondary metabolite biosynthesis [20] [22]. This light-dependent regulation provides a mechanism by which verruculotoxin production can be synchronized with specific environmental conditions or developmental stages [20] [22].